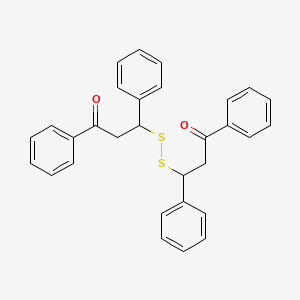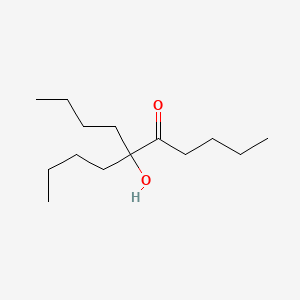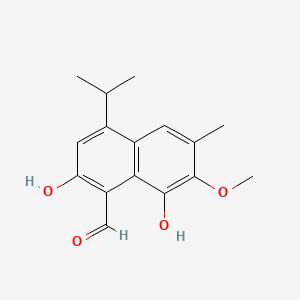
Urea, salicyloyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, salicyloyl- is a compound that combines the properties of urea and salicylic acid. Urea is an organic compound with the chemical formula CO(NH2)2, known for its role in the metabolism of nitrogen-containing compounds and its use in fertilizers . Salicylic acid, on the other hand, is a plant hormone and a key ingredient in many skincare products due to its keratolytic and anti-inflammatory properties
Preparation Methods
The synthesis of urea, salicyloyl- typically involves the reaction of urea with salicylic acid. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be done without organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale industrial production. Another approach involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Chemical Reactions Analysis
Urea, salicyloyl- can undergo various chemical reactions, including:
Oxidation: Urea can be oxidized to produce carbon dioxide and nitrogen gas.
Reduction: Urea can be reduced to form ammonia.
Substitution: Urea can react with formaldehyde to form urea-formaldehyde polymers, which are used in adhesives.
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Common reagents used in these reactions include strong acids and bases, such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Urea, salicyloyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of nitrogen-containing compounds in living organisms.
Medicine: Urea-based compounds are used in dermatology for their keratolytic and moisturizing properties.
Industry: Urea is widely used in fertilizers as a source of nitrogen, while salicylic acid is used in the production of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of urea, salicyloyl- involves the combined effects of urea and salicylic acid. Urea acts as a keratolytic agent, breaking down the outer layer of the skin and promoting the shedding of dead skin cells . Salicylic acid, on the other hand, inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation and pain . Together, these compounds enhance skin hydration and promote healing.
Comparison with Similar Compounds
Urea, salicyloyl- can be compared to other similar compounds, such as:
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Carbamide peroxide: Used in dental products for teeth whitening.
The uniqueness of urea, salicyloyl- lies in its combined properties of urea and salicylic acid, making it particularly effective in dermatological applications .
Properties
CAS No. |
60081-86-9 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-carbamoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-7(12)5-3-1-2-4-6(5)11/h1-4,11H,(H3,9,10,12,13) |
InChI Key |
UPXGIYACCQCIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

